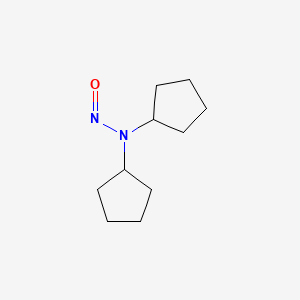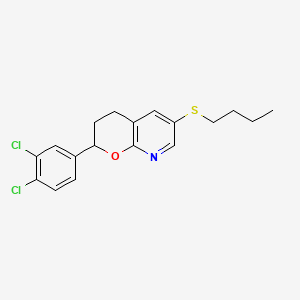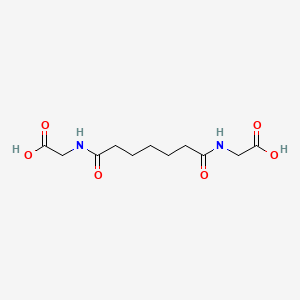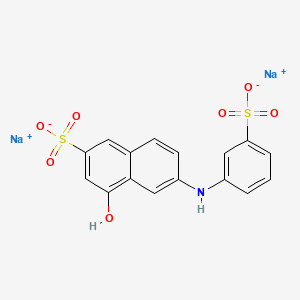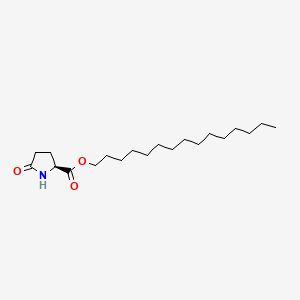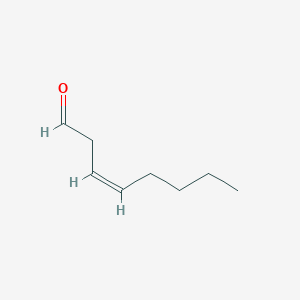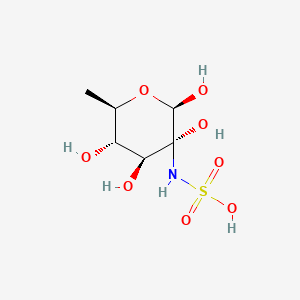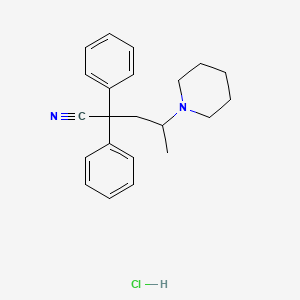
gamma-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 300-608-9, also known as ProClin 300, is a widely used preservative in various industrial and scientific applications. It is particularly valued for its broad-spectrum antimicrobial activity, low toxicity at recommended use levels, and excellent compatibility with a wide range of reagents and conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
ProClin 300 is synthesized through a series of chemical reactions involving isothiazolinones. The primary active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, are produced through the chlorination and subsequent cyclization of precursor compounds. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, ProClin 300 is produced in large-scale reactors where the reaction conditions are meticulously controlled to maintain consistency and quality. The process involves the continuous monitoring of temperature, pH, and reactant concentrations. The final product is then purified and formulated into a stable solution for commercial use.
Chemical Reactions Analysis
Types of Reactions
ProClin 300 undergoes various chemical reactions, including:
Oxidation: The active isothiazolinones can be oxidized under certain conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiazolinones into their corresponding thiols.
Substitution: The chlorine atom in 5-chloro-2-methyl-4-isothiazolin-3-one can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted isothiazolinones.
Scientific Research Applications
ProClin 300 is extensively used in scientific research due to its preservative properties. Some of its applications include:
Chemistry: Used as a preservative in chemical reagents and solutions to prevent microbial contamination.
Biology: Employed in biological assays and experiments to maintain the integrity of samples by inhibiting microbial growth.
Medicine: Incorporated into diagnostic reagents and medical devices to extend shelf life and ensure sterility.
Industry: Utilized in industrial formulations, including paints, coatings, and adhesives, to prevent microbial degradation.
Mechanism of Action
ProClin 300 exerts its antimicrobial effects by targeting the central metabolic pathways of microorganisms. The active isothiazolinones penetrate the cell membrane and inhibit key enzymes in the Krebs cycle, such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, succinate dehydrogenase, and NADH dehydrogenase. This disruption of the Krebs cycle leads to a rapid decline in intracellular energy levels, ultimately causing cell death.
Comparison with Similar Compounds
ProClin 300 is unique due to its broad-spectrum activity and low toxicity. Similar compounds include:
Thimerosal: An organomercury compound used as a preservative but with higher toxicity.
Sodium Azide: A preservative with effective antimicrobial properties but also higher toxicity.
Gentamicin: An antibiotic used as a preservative but with potential for resistance development.
ProClin 300 stands out due to its effectiveness at low concentrations, compatibility with a wide range of reagents, and minimal impact on the functionality of enzyme- or antibody-linked reactions.
Properties
CAS No. |
93942-55-3 |
|---|---|
Molecular Formula |
C22H27ClN2 |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
2,2-diphenyl-4-piperidin-1-ylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C22H26N2.ClH/c1-19(24-15-9-4-10-16-24)17-22(18-23,20-11-5-2-6-12-20)21-13-7-3-8-14-21;/h2-3,5-8,11-14,19H,4,9-10,15-17H2,1H3;1H |
InChI Key |
LWRAGUAXVRBIRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N3CCCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


